4-Pyridinecarboxylic acid,2-(2-fluorophenoxy)-

Description

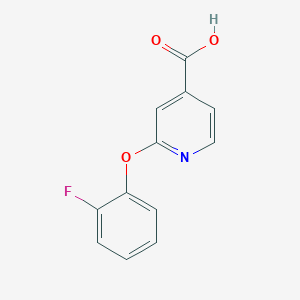

4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)-, is a pyridine derivative featuring a carboxylic acid group at the 4-position and a 2-fluorophenoxy substituent at the 2-position of the pyridine ring. This structural arrangement combines the electron-withdrawing effects of the fluorine atom and the aromatic phenoxy group, which may enhance its reactivity and biological interactions.

Properties

IUPAC Name |

2-(2-fluorophenoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)17-11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBFHACHZMITLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019456-75-7 | |

| Record name | 2-(2-fluorophenoxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Unlike 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid , the target compound’s substituent is an ether-linked fluorophenyl group rather than a directly attached difluorophenyl ring, which may reduce planarity and affect binding to hydrophobic enzyme pockets.

Physicochemical Properties

- Acidity : The carboxylic acid at position 4 (pKa ~2.5–3.0) remains the primary acidic moiety, while the fluorine atom slightly modulates the electronic environment of the pyridine ring .

Biological Activity

4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)-, also known by its chemical structure and various derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyridine derivatives that have shown promise in various pharmacological applications, particularly in cancer therapy and as inhibitors of specific biological pathways. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)- is C12H10FNO3. Its structure includes a pyridine ring substituted with a carboxylic acid group and a fluorophenoxy moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 233.21 g/mol |

| CAS Number | 1019456-75-7 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 4-Pyridinecarboxylic acid, 2-(2-fluorophenoxy)- is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorophenoxy group enhances its lipophilicity and allows for better receptor binding. Studies have indicated that this compound may inhibit specific receptor tyrosine kinases involved in cancer progression, such as c-Met and VEGFR-2.

Anticancer Activity

A notable study focused on a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives demonstrated significant inhibition of c-Met and VEGFR-2 receptors. In vitro assays revealed that compound 12d exhibited IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, suggesting potent anticancer properties . The mechanism involves competitive inhibition at the ATP-binding site of these receptors, which are crucial for tumor growth and angiogenesis.

Inhibitory Effects on Germination

Another study investigated the inhibitory effects of related pyridinecarboxylic acids on plant seed germination. Compounds similar to 4-Pyridinecarboxylic acid showed effective germination inhibition against Brassica campestris seeds at concentrations as low as . This suggests potential applications in agricultural herbicides .

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory activities of pyridine derivatives. Compounds related to 4-Pyridinecarboxylic acid demonstrated significant inhibition of alpha-amylase and carboxypeptidase A, with some compounds showing stronger inhibition than established herbicides like 2,4-D .

Case Studies

- Dual Inhibitor Development : A study synthesized novel dual inhibitors targeting c-Met and VEGFR-2 using derivatives of 4-Pyridinecarboxylic acid. The findings supported the potential use of these compounds in cancer therapy due to their ability to simultaneously target multiple pathways involved in tumor growth .

- Agricultural Applications : The inhibitory effects on seed germination indicate that derivatives of this compound could be explored further as herbicides, providing an environmentally friendly alternative to traditional chemical herbicides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.